N-((2'-(1H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamide is a complex organic compound with significant implications in medicinal chemistry, particularly in the development of pharmaceuticals. This compound features a biphenyl structure substituted with a tetrazole moiety, which is known for its biological activity. The compound's systematic name reflects its intricate structure, which includes a pentanamide functional group.
N-((2'-(1H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamide belongs to the class of tetrazole-containing compounds. Tetrazoles are five-membered heterocycles known for their diverse biological properties, including antihypertensive effects and potential applications in cancer therapy. The biphenyl moiety contributes to the compound's lipophilicity, enhancing its pharmacokinetic profiles.
The synthesis of N-((2'-(1H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamide can be achieved through several synthetic routes involving the coupling of tetrazole derivatives with biphenyl intermediates followed by amide formation.
The molecular structure of N-((2'-(1H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamide can be represented by its molecular formula , indicating a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms.
CCCCC(=O)NCc1ccc(cc1)c2ccccc2c3nnn[nH]3InChI=1S/C19H21N5O/c1-2-3-8-18(25)20-13-14-9-11-15(12-10-14)16-6-4-5-7-17(16)19-21-23-24-22N-((2'-(1H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamide can undergo various chemical reactions typical for amides and tetrazoles:
The stability of the compound under different pH conditions should be assessed to determine its reactivity profile in biological systems.
The mechanism of action for N-((2'-(1H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamide is primarily linked to its interaction with specific biological targets. The tetrazole moiety mimics natural substrates and can bind to receptors or enzymes involved in cardiovascular regulation.
Studies suggest that compounds similar to this one may inhibit angiotensin II receptors, leading to vasodilation and lower blood pressure, which is critical in treating hypertension.
N-((2'-(1H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamide is typically a solid at room temperature with moderate solubility in organic solvents.
Key chemical properties include:
N-((2'-(1H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamide has potential applications in:
This compound exemplifies the intricate relationship between structure and function in medicinal chemistry, highlighting the importance of synthetic methodologies in drug discovery and development.
The tetrazole-biphenyl pharmacophore represents a privileged structural motif in angiotensin II receptor antagonists, with N-((2'-(1H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamide (CAS: 914465-68-2, C₁₉H₂₁N₅O) serving as a key synthetic intermediate. This scaffold is constructed through convergent synthetic routes where the critical biphenyl linkage is established prior to tetrazole cyclization. The primary synthetic approach employs Suzuki-Miyaura cross-coupling between 4-bromophenyl precursors and 2-tetrazolylphenylboronic acids, facilitated by palladium catalysts under inert atmosphere [5]. Alternative routes involve Ullmann-type couplings of o-haloanilines with biphenyl systems followed by tetrazole formation via [2+3] cycloaddition between nitriles and azides [7].
The molecular architecture features orthogonal spatial positioning between the tetrazole anion (at physiological pH) and the lipophilic pentanamide tail. This arrangement mimics the bioactive conformation of clinical antagonists like losartan, where the tetrazole functions as an anchor point for ionic interactions with the AT₁ receptor's subsite, while the alkylamide chain occupies a hydrophobic pocket [5] [10]. X-ray crystallographic studies confirm a dihedral angle of approximately 40-45° between the biphenyl rings, optimizing receptor fit while minimizing steric strain [3].
Table 1: Synthetic Routes to Tetrazole-Biphenyl Hybrids
| Method | Reaction Conditions | Yield (%) | Key Advantage |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Na₂CO₃, toluene/ethanol/water, 80°C | 65-75 | Tolerance to diverse tetrazole protecting groups |
| Ullmann Coupling | CuI, phenanthroline, K₂CO₃, DMSO, 110°C | 50-60 | Avoids boronic acid synthesis |
| Staudinger-Aza-Wittig | Ph₃P, DEAD, aryl azide, RT | 70-85 | Single-step tetrazole installation |
The potent but poorly bioavailable tetrazole moiety necessitates prodrug approaches for enhanced membrane permeability. Carboxylate bioisosterism of the tetrazole ring (pKₐ ≈ 4.5-4.9) enables classical prodrug derivatization. For N-((2'-(1H-Tetrazol-5-yl)-biphenyl-4-yl)methyl)pentanamide, this involves tetrazole N-alkylation with electrophiles like methyl iodide or benzyl bromide under phase-transfer conditions (NaOH(aq)/CH₂Cl₂, Aliquat 336) to generate 1-protected tetrazoles [5] [7]. These derivatives exhibit increased log P values (experimental Δlog P = +1.2 for methylated analog) and enhanced intestinal absorption.
The pentanamide side chain provides an additional site for prodrug engineering via esterification of the terminal carboxylate (when present in modified structures). Valsartan methyl ester (CAS: 137863-42-4, C₂₅H₃₁N₅O₃) exemplifies this strategy, showing 3.2-fold higher Caco-2 permeability compared to the parent acid [6] [8]. Metabolic activation occurs via hepatic carboxylesterases (CES1/CES2), regenerating the active tetrazole and carboxylic acid pharmacophores. Benzyl esters demonstrate slower hydrolysis kinetics but superior lymphatic transport, enabling tailored pharmacokinetic profiles [8].
The pentanamide moiety (CH₃(CH₂)₃C(O)NH-) represents a deliberate hydrophobic pharmacophore optimized for receptor affinity and metabolic stability. Structure-activity relationship (SAR) studies reveal that C₅ alkyl chains maximize AT₁ receptor occupancy, with shorter (butyramide) or longer (hexanamide) chains diminishing IC₅₀ values by 4-6 fold [5]. The amide carbonyl participates in hydrogen-bonding networks with Ser₁₀₉ and Ala₁₀₃ residues, while the aliphatic chain engages in van der Waals interactions with hydrophobic subpockets [9].
This pentanamide group exemplifies strategic bioisosteric replacement of earlier pharmacophores:
Table 2: Physicochemical Properties of Bioisosteric Groups
| Pharmacophore | pKₐ | log D₇.₄ | H-Bond Donors | H-Bond Acceptors |
|---|---|---|---|---|
| Tetrazole (1H-form) | 4.5-4.9 | -0.8 | 1 | 4 (sp² N) |
| Carboxylic Acid | 4.2-4.4 | -1.9 | 1 | 2 |
| Pentanamide | ~15 | +1.1 | 1 (NH) | 2 (C=O + N) |
| Imidazole (N-unsubst.) | 6.8-7.0 | -0.3 | 1 (NH) | 1 (sp² N) |
The synthesis of N-((2'-(1H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamide generates characteristic intermediates and impurities requiring stringent control:
Table 3: Characterization of Critical Process Intermediates
| Compound | CAS | Molecular Formula | Role in Synthesis | Purification Challenge |
|---|---|---|---|---|
| (S)-N-((2'-(1H-Tetrazol-5-yl)-biphenyl-4-yl)methyl)pentanamide | 914465-68-2 | C₁₉H₂₁N₅O | Direct synthetic target | Tetrazole tautomerism (1H/2H) |
| Valsartan Methyl Ester | 11561462 | C₂₅H₃₁N₅O₃ | Prodrug intermediate | Stereochemical integrity |
| N-[(2´-(1-Trityl-1H-tetrazol-5-yl)biphenyl-4-yl)methyl]valine | 137863-42-4 | C₂₆H₃₄N₆O₂ | Tetrazole-protected precursor | Trityl deprotection kinetics |
| 5-(2'-Aminobiphenyl-4-yl)-1H-tetrazole | - | C₁₃H₁₁N₄ | Cyclization by-product | Genotoxic potential |
The pentanamide variant specifically avoids the chiral center present in valsartan (N-valeryl-N-[2´-(1H-tetrazol-5-yl)biphenyl-4-ylmethyl]-L-valine), simplifying synthesis while retaining key hydrophobic interactions. Regiochemical impurities arise primarily from tetrazole tautomerism (1H vs 2H forms) and N² vs N¹ alkylation during prodrug synthesis, monitored by reverse-phase HPLC using ion-pairing agents [1] [8].
CAS No.: 4299-57-4
CAS No.: 3179-10-0
CAS No.: 4016-21-1
CAS No.: 13966-05-7
CAS No.: 13533-18-1
CAS No.: